

DSR-141562 phosphodiesterase 1 inhibition

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Compound of Interest

Compound Name: DSR-141562

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An In-Depth Technical Guide to **DSR-141562**: A Novel Phosphodiesterase 1 (PDE1) Inhibitor

Introduction

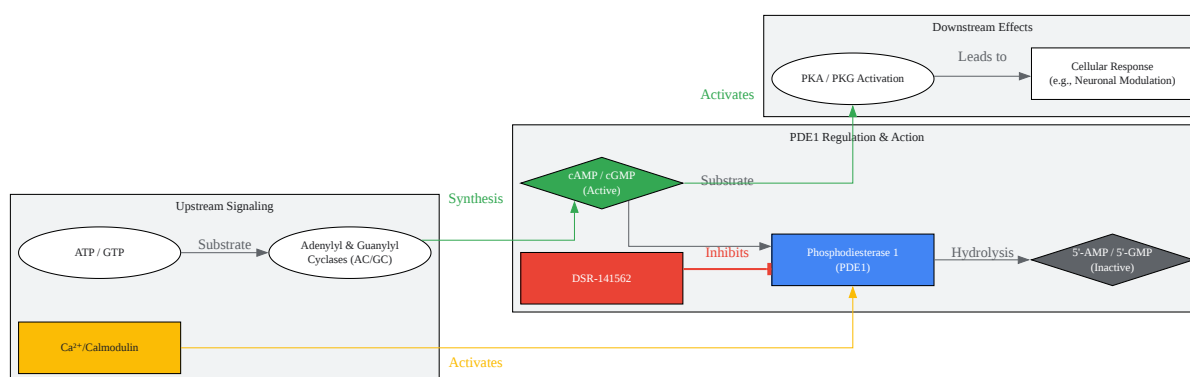
DSR-141562 is a novel, orally active, and brain-penetrant selective inhibitor of phosphodiesterase 1 (PDE1).^[1] Developed by Sumitomo Dainippon Pharma, this compound has been investigated for its therapeutic potential in treating schizophrenia, including its positive symptoms, negative symptoms, and associated cognitive impairments.^{[2][3]} Phosphodiesterases are a superfamily of enzymes that degrade cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating a vast array of intracellular signaling pathways.^{[4][5]} The PDE1 family is unique in that its activity is stimulated by the calcium-calmodulin (Ca²⁺/CaM) complex, providing a direct link between calcium signaling and cyclic nucleotide-mediated pathways.^[4] ^[6] **DSR-141562** shows preferential selectivity for the PDE1B isoform, which is predominantly expressed in the brain and is believed to play a key role in modulating dopaminergic and glutamatergic signal transduction.^{[1][3]}

This technical guide provides a comprehensive overview of **DSR-141562**, summarizing its mechanism of action, in vitro and in vivo data from preclinical studies, and the experimental protocols used for its evaluation.

Core Mechanism of Action: PDE1 Inhibition

The primary mechanism of action for **DSR-141562** is the competitive inhibition of the PDE1 enzyme. PDE1 enzymes hydrolyze both cAMP and cGMP to their inactive 5'-monophosphate forms (5'-AMP and 5'-GMP).^[5] By inhibiting PDE1, **DSR-141562** prevents this degradation,

leading to an accumulation of intracellular cAMP and cGMP. These second messengers, in turn, activate downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), which modulate neuronal function and synaptic plasticity.[5] The activity of PDE1 is dependent on calcium and calmodulin, positioning it as a crucial integrator of Ca^{2+} and cyclic nucleotide signaling cascades.[4]



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Caption: Mechanism of **DSR-141562** action on the PDE1 signaling pathway.

Quantitative Data Summary

The preclinical profile of **DSR-141562** is characterized by its potent and selective inhibitory activity against PDE1 isoforms and its favorable pharmacokinetic properties, including brain penetration.

Table 1: In Vitro Inhibitory Activity

| Target Enzyme | IC50 (nM) | Source(s) |
|---------------|-----------|---|
| Human PDE1A | 97.6 | [1] [7] |
| Human PDE1B | 43.9 | [1] [7] |
| Human PDE1C | 431.8 | [1] [7] |
| Human PDE2A | 2480 | [7] |

DSR-141562 demonstrates 2.2-fold and 9.8-fold selectivity for PDE1B over PDE1A and PDE1C, respectively.[\[7\]](#)

Table 2: Pharmacokinetic and Pharmacodynamic Properties

| Parameter | Species | Dose | Result | Source(s) |
|---|---------|------------------------------|--|-----------|
| Brain Penetration | Rat | 30 mg/kg (p.o.) | Good brain uptake with an unbound drug brain-to-blood concentration ratio of 0.99. | [1] |
| cGMP Elevation (Brain) | Rat | 10 mg/kg (p.o.) | Slight but significant increase in cGMP in the frontal cortex and striatum. | [1] |
| cGMP Elevation (CSF) | Monkey | 30 mg/kg or 100 mg/kg (p.o.) | Significant increase in cerebrospinal fluid (CSF) cGMP concentration. | [1][2][3] |
| cGMP Enhancement (Brain, with D1 Agonist) | Mouse | 10 mg/kg (p.o.) | Potently enhanced the cGMP increase induced by a dopamine D1 receptor agonist. | [3] |

Table 3: Summary of Preclinical Efficacy in Schizophrenia Models

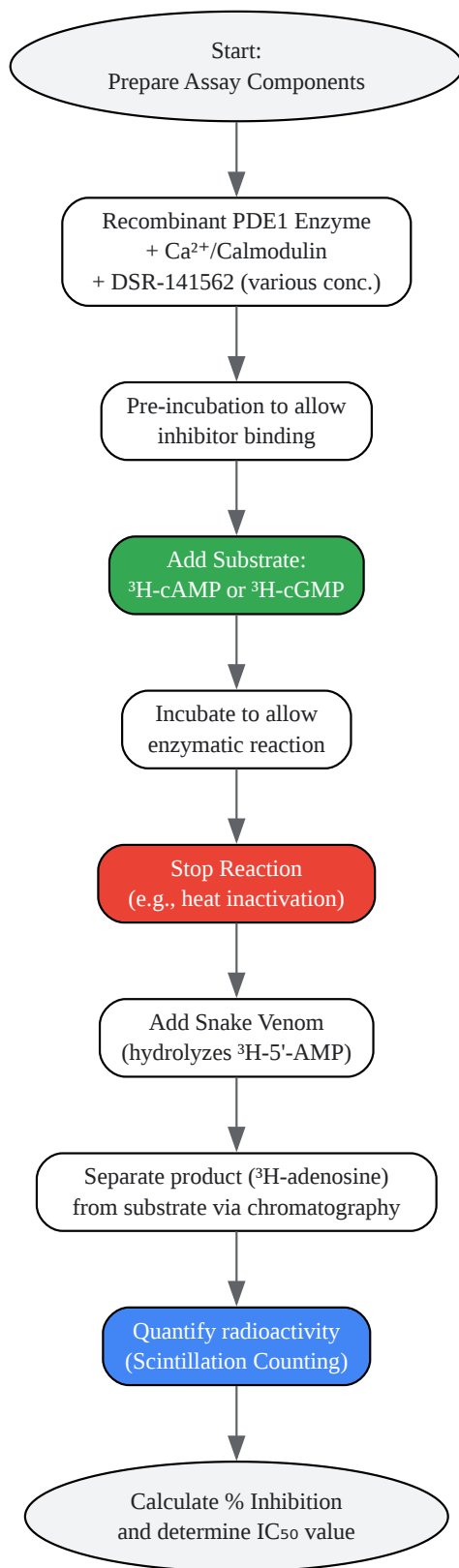
| Model | Species | Dose Range (p.o.) | Key Outcome | Source(s) |
|--|-----------------|-------------------|---|---|
| Methamphetamine-Induced Locomotor Hyperactivity | Rat | 3–30 mg/kg | Potently inhibited hyperactivity with minimal effect on spontaneous activity. | [1] [3] [7] |
| Phencyclidine (PCP)-Induced Social Interaction Deficit | Mouse | 0.3–3 mg/kg | Significantly reversed the decrease in social interaction time. | [1] [2] [3] |
| PCP-Induced Novel Object Recognition Deficit | Rat | 0.3–3 mg/kg | Reversed cognitive deficits in novel object recognition. | [2] [3] |
| Object Retrieval with Detour Task (Cognition) | Common Marmoset | 3 and 30 mg/kg | Improved success rate and performance in the cognitive task. | [2] [3] |
| Catalepsy Assessment | Rat | 1–100 mg/kg | Did not induce any signs of catalepsy. | [3] |

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. The following sections summarize the methodologies employed in the preclinical evaluation of **DSR-141562** based on published reports.

In Vitro PDE1 Inhibition Assay

A standard enzymatic assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of **DSR-141562** against recombinant human PDE1 isoforms.



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Caption: Generalized workflow for an in vitro PDE1 inhibition radioenzymatic assay.

Methodology:

- **Enzyme Activation:** Recombinant human PDE1A, PDE1B, or PDE1C is incubated with Ca²⁺ and Calmodulin (CaM) to ensure full enzymatic activation.
- **Inhibitor Incubation:** The activated enzyme is pre-incubated with varying concentrations of **DSR-141562**.
- **Reaction Initiation:** The enzymatic reaction is started by adding a radiolabeled substrate, typically tritium-labeled cGMP ([³H]-cGMP) or cAMP ([³H]-cAMP).
- **Reaction Termination:** After a defined period, the reaction is stopped.
- **Product Measurement:** The amount of hydrolyzed substrate is quantified, often using scintillation counting after chromatographic separation of the product from the substrate.
- **IC₅₀ Calculation:** Inhibition curves are generated by plotting the percentage of enzyme inhibition against the log concentration of **DSR-141562** to calculate the IC₅₀ value.

In Vivo Models for Schizophrenia

The efficacy of **DSR-141562** was tested in well-established rodent and primate models that mimic aspects of schizophrenia.[3]

1. Methamphetamine-Induced Hyperactivity (Model for Positive Symptoms)

- **Principle:** Dopamine receptor agonists like methamphetamine induce hyperlocomotor activity in rodents, which is used to model the positive (psychotic) symptoms of schizophrenia. Standard antipsychotics block this effect.
- **Protocol:**
 - Rats are habituated to an open-field arena.
 - **DSR-141562** (e.g., 3-30 mg/kg) or a vehicle is administered orally.

- After a set pre-treatment time, methamphetamine is administered to induce hyperactivity.
- Locomotor activity (e.g., distance traveled, rearing frequency) is recorded using automated tracking systems.
- The effect of **DSR-141562** is compared to the vehicle-treated group.[\[3\]](#)

2. Phencyclidine (PCP)-Induced Social Interaction Deficit (Model for Negative Symptoms)

- Principle: Repeated administration of N-methyl-D-aspartate (NMDA) receptor antagonists like PCP causes social withdrawal in rodents, modeling the negative symptoms and social deficits of schizophrenia.[\[2\]](#)[\[3\]](#)
- Protocol:
 - Mice receive repeated administrations of PCP to induce a social deficit phenotype.
 - On the test day, **DSR-141562** (e.g., 0.3-3 mg/kg) or vehicle is administered orally.
 - Treated mice are placed in an arena with an unfamiliar, non-drugged mouse.
 - The duration of active social interaction (e.g., sniffing, following) is manually or automatically scored.
 - Reversal of the PCP-induced deficit is measured.[\[1\]](#)[\[3\]](#)

3. Novel Object Recognition (Model for Cognitive Deficits)

- Principle: This task assesses learning and memory, cognitive domains that are impaired in schizophrenia. PCP-treated animals often show deficits in recognizing a novel object.
- Protocol:
 - Rats are treated with PCP to induce cognitive deficits.
 - Familiarization Phase: Animals are placed in an arena with two identical objects and the exploration time for each is recorded.

- Test Phase: After a retention interval, one of the objects is replaced with a novel one. **DSR-141562** (e.g., 0.3-3 mg/kg) is administered before this phase.
- Healthy animals spend significantly more time exploring the novel object. The ability of **DSR-141562** to reverse the PCP-induced lack of preference for the novel object is quantified.^{[2][3]}

Conclusion

DSR-141562 is a potent and selective PDE1B inhibitor with a preclinical profile that suggests therapeutic potential for treating the complex symptom domains of schizophrenia.^[3] Its ability to penetrate the brain and modulate cGMP levels translates to efficacy in animal models of positive, negative, and cognitive symptoms without inducing catalepsy, a common side effect of typical antipsychotics.^{[1][3]} The elevation of cGMP in the CSF serves as a potential translational biomarker for clinical studies.^{[2][3]} These findings underscore the promise of targeting the PDE1 enzyme as a novel therapeutic strategy in psychiatry and warrant further clinical investigation of **DSR-141562**.

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